4-Methylfuran-3-carbaldehyde
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Overview
Description
4-Methylfuran-3-carbaldehyde is an organic compound belonging to the furan family, characterized by a five-membered aromatic ring containing one oxygen atom. This compound is notable for its unique structure, which includes a methyl group at the fourth position and an aldehyde group at the third position. It is used in various chemical syntheses and has applications in multiple scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylfuran-3-carbaldehyde typically involves the use of substituted furans. One common method is the Paal–Knorr reaction, which involves the cyclization of 1,4-dicarbonyl compounds under acidic conditions . Another method includes the use of acetylene derivatives and the Feist–Benary synthesis, which involves the annulation of β-dicarbonyl compounds and α-haloketones .
Industrial Production Methods: Industrial production of this compound often employs catalytic processes to ensure high yield and purity. The use of metal catalysts, such as palladium or platinum, in hydrogenation reactions is common. These methods are designed to be efficient and scalable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 4-Methylfuran-3-carbaldehyde undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions can occur at the furan ring, particularly at the positions adjacent to the oxygen atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products:
Oxidation: 4-Methylfuran-3-carboxylic acid.
Reduction: 4-Methylfuran-3-methanol.
Substitution: Various substituted furans depending on the electrophile used.
Scientific Research Applications
4-Methylfuran-3-carbaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Methylfuran-3-carbaldehyde involves its interaction with various molecular targets. In biological systems, it can act as an electrophile, reacting with nucleophilic sites on proteins and enzymes. This interaction can inhibit the function of these biomolecules, leading to its observed antibacterial and antifungal effects . The compound’s reactivity is largely due to the presence of the aldehyde group, which is highly reactive towards nucleophiles .
Comparison with Similar Compounds
Furfural: Another furan derivative with an aldehyde group, but without the methyl substitution.
2-Methylfuran: Similar structure but lacks the aldehyde group.
5-Methylfurfural: Similar structure with the aldehyde group at a different position.
Uniqueness: 4-Methylfuran-3-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both a methyl group and an aldehyde group on the furan ring allows for a diverse range of chemical transformations and applications .
Properties
CAS No. |
107658-19-5 |
---|---|
Molecular Formula |
C6H6O2 |
Molecular Weight |
110.11 g/mol |
IUPAC Name |
4-methylfuran-3-carbaldehyde |
InChI |
InChI=1S/C6H6O2/c1-5-3-8-4-6(5)2-7/h2-4H,1H3 |
InChI Key |
XVLTWSMCDADDAL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=COC=C1C=O |
Origin of Product |
United States |
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